4,6-Dimethyl-2,4,6-triphenyl-1-heptene
Description
Properties
CAS No. |
62604-62-0 |
|---|---|
Molecular Formula |
C27H30 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(4,6-dimethyl-2,6-diphenylhept-1-en-4-yl)benzene |
InChI |
InChI=1S/C27H30/c1-22(23-14-8-5-9-15-23)20-27(4,25-18-12-7-13-19-25)21-26(2,3)24-16-10-6-11-17-24/h5-19H,1,20-21H2,2-4H3 |
InChI Key |
OAMAKKTXAPRVDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C)(CC(=C)C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,6-Dimethyl-2,4,6-triphenyl-1-heptene typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the alkylation of a suitable heptene derivative with phenyl groups. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of phenyl halides . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4,6-Dimethyl-2,4,6-triphenyl-1-heptene undergoes various chemical reactions, including:
Scientific Research Applications
4,6-Dimethyl-2,4,6-triphenyl-1-heptene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2,4,6-triphenyl-1-heptene involves its interaction with specific molecular targets. The phenyl groups can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially modulating their activity . Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,6-Dimethyl-2,4,6-triphenylhept-3-ene (CAS: Not specified)
- Molecular Formula : C27H30 (identical to 4,6-Dimethyl-2,4,6-triphenyl-1-heptene).
- Key Differences :
- Double Bond Position : Hept-3-ene (vs. hept-1-ene in the target compound).
- Substituent Positions : Methyl groups at positions 2 and 6 (vs. 4 and 6).
- Synthesis : Produced via acid-catalyzed trimerization of α-methylstyrene derivatives using HI gas and ketones, yielding a 70:30 mixture of geometric isomers with 62% efficiency .
- Reactivity : The shifted double bond and substituent positions likely alter steric hindrance and electronic properties, affecting polymerization or degradation pathways.
2,4,6-Trimethyl-2,4,6-triphenyl-1,3,5-trithiane (CAS: 512-22-1)
- Molecular Formula : C24H24S3
- Molar Mass : 408.64 g/mol
- Structural Contrast :
- Core Structure : A 1,3,5-trithiane ring (vs. heptene chain).
- Substituents : Methyl and phenyl groups at positions 2, 4, and 5.
- Applications : Primarily studied in materials science for its sulfur-rich framework, which may influence photophysical or catalytic properties .
Data Table: Comparative Analysis
Research Findings and Implications
- Structural Isomerism : The positional isomerism between this compound and its hept-3-ene counterpart highlights the sensitivity of synthetic pathways to reaction conditions (e.g., acid catalysts in trimerization) .
- Functional Group Impact : The trithiane derivative’s sulfur atoms introduce distinct electronic properties compared to the purely hydrocarbon-based heptene compounds, suggesting divergent applications in catalysis or photovoltaics .
- Environmental Concerns : The detection of this compound in food packaging underscores the need for rigorous migration testing and regulatory oversight .
Notes on Limitations
- Data Gaps : Detailed spectroscopic or thermodynamic data (e.g., melting points, solubility) for these compounds are sparse in the reviewed literature.
- Toxicological Uncertainty : While this compound is flagged as a food contact material contaminant, its health risks remain unquantified .
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